Home > Products > Screening Compounds P7318 > [Leu13]motilin (human)
[Leu13]motilin (human) - 116283-54-6

[Leu13]motilin (human)

Catalog Number: EVT-452766
CAS Number: 116283-54-6
Molecular Formula: C121H190N34O35
Molecular Weight: 2681 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bradykinin

Compound Description: Bradykinin is a naturally occurring peptide that acts as a potent vasodilator and is involved in inflammation. It is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. []

Apstatin (N-[(2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-prolyl-L-prolyl-L-alaninamide)

Compound Description: Apstatin is a potent and selective inhibitor of Aminopeptidase P (AP-P), an enzyme involved in the degradation of bradykinin. Apstatin has shown vasodilatory effects, the ability to reduce blood pressure in a rat model of hypertension, and a reduction in cardiac damage induced by ischemia/reperfusion. []

N-[(2S,3R)-3-Amino-2-hydroxy-5-methyl-hexanoyl]-L-prolyl-L-prolyl-L-alaninamide

Compound Description: This compound is an analog of Apstatin where the N-terminal residue is replaced with (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl. This modification significantly increases its potency as an AP-P inhibitor compared to Apstatin. []

Dynorphin A

Compound Description: Dynorphin A is an endogenous opioid peptide that primarily activates kappa opioid receptors. It plays a role in pain modulation, stress response, and addiction. []

[(2S)-Mdp(1)]Dyn A(1-11)-NH2 (Dynantin)

Compound Description: Dynantin is a highly potent and selective kappa opioid receptor antagonist. It is derived from Dynorphin A by replacing the N-terminal tyrosine residue with (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid [(2S)-Mdp]. []

[(2S)-Mdp(1),MeArg(7),D-Leu(8)]Dyn A(1-8)-NH2

Compound Description: This compound is an enzymatically stable octapeptide analog of Dynantin, also a potent and selective kappa opioid receptor antagonist. []

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA)

Compound Description: This is a key building block for many bioactive molecules, particularly HIV protease inhibitors. []

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine (Bestatin)

Compound Description: Bestatin is a dipeptide and a potent aminopeptidase B inhibitor, possessing immunomodulatory and antitumor properties. []

(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG IV)

Compound Description: DCG IV is a selective group II metabotropic glutamate receptor (mGluR2/3) agonist. [] []

LY354740

Compound Description: LY354740 is a highly selective group II mGluR (mGluR2/3) agonist with potential applications in treating neurological disorders. [] []

LY341495

Compound Description: LY341495 is a highly potent and selective group II mGluR (mGluR2/3) antagonist. [] []

Synthesis Analysis

The synthesis of [Leu13]motilin involves solid-phase peptide synthesis techniques, which allow for the precise incorporation of amino acids in a controlled manner. The general steps include:

  1. Preparation of Resin: A suitable resin is selected and functionalized to facilitate peptide attachment.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain. The protection groups are removed at each step to allow for coupling.
  3. Incorporation of [Leu13]: The specific substitution at the 13th position is achieved by using a leucine derivative during the coupling step.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .
Molecular Structure Analysis

The molecular structure of [Leu13]motilin consists of 22 amino acids arranged in a specific sequence that contributes to its biological function. Key structural features include:

  • Alpha-Helix Formation: The C-terminal region (amino acids 10-22) tends to adopt an alpha-helical conformation, which is critical for receptor binding.
  • Conserved Regions: The N-terminal region (1-7) is essential for biological activity, while the middle region (8-9) serves as a connector between the N-terminal and C-terminal regions .
  • Molecular Weight: The molecular weight of [Leu13]motilin is approximately 2700 daltons, similar to that of native motilin .
Chemical Reactions Analysis

[Leu13]motilin undergoes several chemical reactions relevant to its biological activity:

  • Receptor Binding: It binds to motilin receptors (MLN-Rs), which are G protein-coupled receptors located on gastrointestinal smooth muscle cells. This binding initiates intracellular signaling cascades that promote muscle contractions.
  • Concentration-Dependent Activity: In vitro studies have demonstrated that [Leu13]motilin induces concentration-dependent contractions in various segments of the gastrointestinal tract, including the gastric antrum and ileum .
Mechanism of Action

The mechanism of action of [Leu13]motilin involves:

  1. Receptor Activation: Upon binding to motilin receptors, [Leu13]motilin activates Gq proteins, leading to phospholipase C activation.
  2. Calcium Mobilization: This activation results in increased intracellular calcium levels, which are essential for muscle contraction.
  3. Gastrointestinal Motility Regulation: The resultant contractions help coordinate peristalsis and other movements within the gastrointestinal tract, facilitating digestion and transit .
Physical and Chemical Properties Analysis

The physical and chemical properties of [Leu13]motilin include:

  • Solubility: It is soluble in aqueous solutions, which is critical for its physiological function.
  • Stability: The structural modifications enhance its stability against enzymatic degradation compared to native motilin.
  • pH Sensitivity: Its activity can be influenced by pH levels within the gastrointestinal tract, affecting receptor interaction and subsequent signaling pathways .
Applications

[Leu13]motilin has several scientific applications:

  • Pharmacological Research: It serves as a tool compound for studying gastrointestinal motility and receptor pharmacology.
  • Clinical Potential: Investigations into its therapeutic potential for conditions such as gastroparesis or other motility disorders are ongoing due to its ability to enhance gastrointestinal function.
  • Biochemical Studies: It aids in elucidating the structure-function relationships within motilin peptides and their receptors, contributing to broader understanding in peptide hormone research .

Properties

CAS Number

116283-54-6

Product Name

[Leu13]motilin (human)

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C121H190N34O35

Molecular Weight

2681 g/mol

InChI

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1

InChI Key

GFOZQXMKARUPQI-HYOAWBISSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.